molecular formula C7H4N2O2 B060463 2-Cyanoisonicotinic acid CAS No. 161233-97-2

2-Cyanoisonicotinic acid

Cat. No.: B060463
CAS No.: 161233-97-2
M. Wt: 148.12 g/mol
InChI Key: MPSVJNPESHZCIB-UHFFFAOYSA-N
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Description

2-Cyanoisonicotinic acid (2-CNA) is a chemical compound that is used in a variety of scientific research applications. It is a derivative of nicotinic acid, a vitamin found in many foods. 2-CNA is a colorless solid that is soluble in water and has a low melting point. It is a useful reagent in organic synthesis and has been used in a variety of research applications.

Scientific Research Applications

  • Synthetic Triterpenoids for Inflammation and Oxidative Stress : A series of synthetic oleanane triterpenoids, developed from oleanolic acid, includes compounds like 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO). These compounds are highly potent anti-inflammatory agents, with activities found at levels below 1 nM. They are effective in blocking the synthesis of inducible nitric oxide synthase (iNOS) in activated macrophages. A clinical investigation of a new synthetic oleanane triterpenoid, CDDO-Me, is currently in progress (Sporn et al., 2011).

  • Synthesis of 2-Cyanocrylic Acid : 2-Cyanocrylic acid, an intermediate for numerous medical applications, was synthesized through vacuum pyrolysis of its ethyl ester. The modified scheme allowed a significant increase in the purity and yield of the target product, reaching 90% of the theoretically possible (Dyatlov et al., 2019).

  • Therapeutic Properties for Type 2 Diabetes and Complications : Oleanolic acid, its isomer ursolic acid, and derivatives have shown promise in the prevention and treatment of type 2 diabetes and associated complications. These compounds improve insulin signaling, reduce hyperglycemia, oxidative stress, and inflammation (Camer et al., 2014).

  • Enhancing Hyperthermic Cytotoxicity in L929 Cells : 2-Cyanocinnamic acid, when used in combination with oxidizing dyes, can significantly enhance hyperthermic cytotoxicity in L929 cells. This synergy could be useful in therapeutic applications that leverage hyperthermia (Wang et al., 1987).

  • Electrosynthesis of Cyanoacetic Acid : Cyanoacetic acid is produced by the cathodic reduction of CO2 and anodic oxidation of tetraalkylammonium salt anion in acetonitrile. This paired electrochemical reaction provides a potential method for producing cyanoacetic acid (Batanero et al., 2004).

  • Cyclooxygenase-2 Inhibitors in Cancer Cells : Selective cyclooxygenase-2 inhibitors, such as NS398, induce apoptosis and down-regulate bcl-2 expression in LNCaP cells, suggesting a potential role in cancer treatment (Liu et al., 1998).

  • Corrosion Inhibitors in Nitric Acid Solutions of Copper : Synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3), act as corrosion inhibitors for copper in nitric acid solutions. They are effective in reducing corrosion and are potential candidates for industrial applications (Abu-Rayyan et al., 2022).

Safety and Hazards

The safety information for 2-Cyanoisonicotinic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Properties

IUPAC Name

2-cyanopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSVJNPESHZCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376280
Record name 2-Cyanoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161233-97-2
Record name 2-Cyanoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyanoisonicotinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium hydroxide (96 mg, 4.0 mmol) was added to a solution of methyl 2-cyanoisonicotinate (0.6 g, 3.7 mmol) in THF—H2O (20 mL, 7:3 v/v) at 0° C. The reaction mixture was allowed to warm up to room temperature and further stirred for 1 h. The reaction mixture was concentrated under reduced pressure and then diluted with water. The aqueous layer was washed with EtOAc. The pH of the aqueous layer was adjusted to ˜3 using 1.5N HCl and the organic product was extracted with EtOAc. The organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford 2-cyanoisonicotinic acid (490 mg, yield 89%) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 14.11 (br s, 1H), 8.93-8.91 (dd, J=4.9 Hz, 0.8 Hz, 1H), 8.34 (d, J=0.9 Hz, 1H), 8.11-8.10 (m, 1H). MS (ESI) m/z: Calculated for C7H4N2O2: 148.03. found: 147.2 (M−H)−.
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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